molecular formula C19H18F3N3O3 B2622085 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 894019-65-9

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2622085
CAS No.: 894019-65-9
M. Wt: 393.366
InChI Key: XTKDHOVUQIHQBI-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Urea Derivative: This step involves reacting an isocyanate with an amine to form the urea linkage.

    Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, trifluoromethoxy reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-12-2-6-15(7-3-12)25-11-14(10-17(25)26)24-18(27)23-13-4-8-16(9-5-13)28-19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDHOVUQIHQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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